Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-chloro-1,2-benzoxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDNTQKMDOWYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with hydroxylamine to form 2-chlorobenzohydroxamic acid, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to yield the isoxazole ring . The final step involves esterification with ethanol to produce this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The isoxazole ring can be oxidized to form oxazoles or other related compounds using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Amino or thio derivatives of the original compound.
Reduction: Amine derivatives.
Oxidation: Oxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate has shown promise in medicinal chemistry as a scaffold for drug development. Its derivatives are being investigated for their potential therapeutic effects against various diseases, including cancer and bacterial infections.
Case Studies:
- Anticancer Activity: Research has indicated that compounds derived from this compound exhibit cytotoxic effects on cancer cell lines. A study demonstrated that these derivatives could inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties: Another study explored the antimicrobial efficacy of this compound against various bacterial strains, revealing significant inhibitory activity, which positions it as a candidate for developing new antibiotics .
Synthetic Organic Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for synthetic chemists.
Synthetic Routes:
- Building Block for Complex Molecules: The compound can be utilized in the synthesis of other heterocyclic compounds through cycloaddition reactions. For instance, it has been used in reactions involving nitrosoarenes and glyoxylate esters to form benzisoxazole derivatives .
- Reactions with Catalysts: The use of catalysts such as BF₃·Et₂O has been reported to enhance the efficiency of reactions involving this compound, leading to higher yields of desired products .
Material Science
In addition to its applications in medicinal and synthetic chemistry, this compound is being explored for its potential use in material science.
Applications:
- Development of New Materials: The compound's unique properties allow it to be incorporated into polymers and other materials, potentially enhancing their mechanical and thermal characteristics .
Mechanism of Action
The mechanism of action of ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The isoxazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activities . The exact pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoisoxazole Core
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate
- Substituents : Bromine at 6-position, ethyl ester at 3-position.
- Molecular Weight : ~270.6 g/mol (estimated).
- Key Differences : Bromine’s larger atomic radius and higher polarizability compared to chlorine enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). However, increased molecular weight may reduce solubility in polar solvents.
- Applications : Used in synthesizing halogenated bioactive molecules; preferred for catalytic transformations requiring heavier halogens .
Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate
- Substituents: Amino group at 6-position, ethyl ester at 3-position.
- Molecular Weight : 206.20 g/mol.
- The electron-donating nature of -NH₂ alters electronic properties of the aromatic system.
- Applications : Acts as a precursor for amide or urea derivatives in drug discovery (e.g., kinase inhibitors) .
Ethyl benzo[d]isoxazole-3-carboxylate
- Substituents: No substituent at 6-position, ethyl ester at 3-position.
- Molecular Weight : ~193.18 g/mol.
- Key Differences : Absence of the chlorine atom reduces steric hindrance and lipophilicity, making it less stable under metabolic conditions. Lower molecular weight improves solubility.
- Applications : Base compound for introducing diverse substituents via electrophilic aromatic substitution .
Variations in Ester Groups and Heterocyclic Systems
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate
- Structure : Methyl ester at 3-position, 4-bromophenyl substituent on isoxazole.
- Molecular Weight : ~296.1 g/mol.
- The bromophenyl group enhances π-π stacking interactions in target binding.
- Applications : Explored in anticancer and anti-inflammatory agents due to its planar aromatic system .
Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate
- Structure : Chlorine at 4-position, fused isoxazolo-pyrimidine system.
- Molecular Weight : ~239.6 g/mol.
- Key Differences : The fused pyrimidine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and rigidity. This structural feature is advantageous in kinase inhibitor design .
Functional Group Modifications
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
- Substituents : Hydroxyl group at 6-position.
- Molecular Weight : ~209.18 g/mol.
- Key Differences : The hydroxyl group increases polarity and acidity (pKa ~8–10), enabling pH-dependent solubility. Susceptible to oxidation, limiting its use in oxidative environments.
- Applications : Intermediate for synthesizing ether or sulfate derivatives in prodrug development .
5-(Trifluoromethyl)benzo[d]isoxazol-3-amine
- Substituents: Trifluoromethyl at 5-position, amino at 3-position.
- Molecular Weight : ~220.1 g/mol.
- Key Differences: The -CF₃ group enhances metabolic stability and electronegativity, improving binding affinity to hydrophobic enzyme pockets. The amino group allows for further functionalization.
- Applications : Key building block for CNS-targeting drugs due to blood-brain barrier penetration .
Comparative Data Table
Research Findings and Trends
- Electronic Effects: Chlorine and bromine substituents improve electrophilic substitution reactivity, while amino and hydroxyl groups favor nucleophilic pathways .
- Biological Performance : Trifluoromethyl and halogenated derivatives exhibit superior metabolic stability and target affinity compared to unsubstituted analogs .
- Synthetic Utility : Ethyl esters are preferred over methyl for prolonged half-life in vivo, though methyl esters are more readily hydrolyzed in prodrug strategies .
Biological Activity
Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features an isoxazole ring, which can mimic the structure of natural substrates or inhibitors. This structural similarity allows it to interact with various biological targets, influencing its activity in biochemical pathways and therapeutic applications .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects:
- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
- Receptor Modulation : The compound may also interact with receptors, modulating cellular responses .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:
- Breast Cancer (MCF-7) : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
- Cervical Cancer (HeLa) : Similar cytotoxic effects were observed, suggesting broad-spectrum anticancer activity .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
-
Study on Enzyme Interaction :
A study investigated the compound's role as a biochemical probe to study enzyme interactions. Results showed that it could effectively inhibit specific enzymes linked to inflammatory processes, supporting its potential use in anti-inflammatory therapies . -
Cytotoxicity Evaluation :
In a series of experiments evaluating the cytotoxicity of isoxazole derivatives, this compound was found to induce significant cell cycle arrest in cancer cells, particularly in the G2/M phase, similar to established chemotherapeutic agents like doxorubicin .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate, and what critical parameters influence yield?
- Methodological Answer : A widely used approach involves cyclization reactions. For example, analogous isoxazole carboxylates are synthesized by reacting substituted acetophenones with diethyl oxalate and hydroxylamine hydrochloride, followed by cyclization in phosphorus oxychloride (POCl₃) . Key parameters include:
- Temperature : Optimal cyclization occurs at 80–100°C to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Substituent reactivity : Electron-withdrawing groups (e.g., Cl) on the benzene ring improve regioselectivity during cyclization .
Grignard reagent-based methods (e.g., using CH₃MgX) can also functionalize the isoxazole core, though steric hindrance from the ethyl ester group may require careful optimization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Methodological Answer :
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for verifying the isoxazole ring geometry and substituent positions .
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the ester group (e.g., δ ~4.3 ppm for ethyl CH₂) and chlorine substitution patterns. Coupling constants in ¹H NMR help distinguish between benzo[d]isoxazole regioisomers .
- Melting point analysis : Consistent melting points (e.g., 114–124°C for analogous compounds) provide preliminary purity validation .
Q. How can researchers assess the compound’s stability under typical laboratory storage conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for similar esters) .
- Hydrolytic stability : Monitor ester hydrolysis in aqueous buffers (pH 4–9) via HPLC, as the 6-chloro substituent may influence susceptibility to nucleophilic attack .
- Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation, as recommended for halogenated heterocycles .
Advanced Research Challenges
Q. How can contradictions in regioselectivity during functionalization of the isoxazole ring be resolved?
- Methodological Answer :
- Computational modeling : Density Functional Theory (DFT) calculations predict electrophilic substitution sites (e.g., C-5 vs. C-4 positions) based on frontier molecular orbitals .
- Experimental validation : Compare reaction outcomes using directing groups (e.g., methoxy vs. chloro substituents) to isolate dominant pathways .
- Cross-characterization : Combine NMR, X-ray, and mass spectrometry to confirm regiochemical assignments when synthetic yields are low .
Q. What strategies optimize the synthesis of derivatives with improved bioactivity?
- Methodological Answer :
- Hydrazinolysis : Replace the ethyl ester with hydrazide moieties (e.g., using hydrazine hydrate) to enhance solubility for biological testing .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hrs to 2 hrs) for cyclization steps while maintaining >85% yield .
- Protecting groups : Use trimethylsilyl (TMS) groups to shield reactive sites during functionalization (e.g., bromination at C-5) .
Q. How should researchers address discrepancies in spectroscopic data across different batches?
- Methodological Answer :
- Batch comparison : Analyze NMR spectra for impurity peaks (e.g., residual solvents or unreacted intermediates) using 2D-COSY or HSQC .
- Crystallographic verification : Resolve ambiguous NOE effects in NMR by comparing unit cell parameters from single-crystal X-ray data .
- Reproducibility protocols : Standardize drying conditions (e.g., vacuum desiccation vs. ambient) to minimize hydrate formation, which alters melting points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
